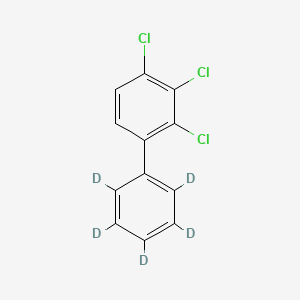

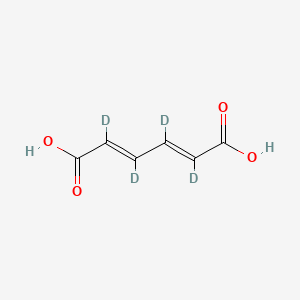

trans,trans-Muconic Acid-d4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

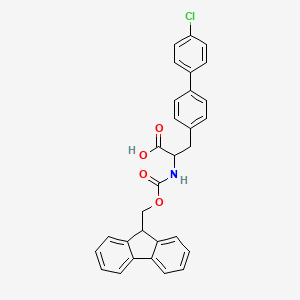

trans,trans-Muconic Acid-d4: is a deuterium-labeled derivative of trans,trans-Muconic Acid. This compound is primarily used as a biomarker for human exposure to benzene, a known carcinogen. The deuterium labeling allows for more precise tracking and analysis in various scientific studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of trans,trans-Muconic Acid-d4 involves the deuteration of trans,trans-Muconic Acid. This process typically includes the use of deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium atoms. The reaction conditions often involve elevated temperatures and pressures to facilitate the exchange .

Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. it can be synthesized in laboratory settings using controlled deuteration processes. The purity and yield of the product are critical, and advanced purification techniques such as chromatography are employed to ensure the desired quality .

Analyse Chemischer Reaktionen

Types of Reactions: trans,trans-Muconic Acid-d4 undergoes various chemical reactions, including:

Hydrogenation: Converts this compound to adipic acid, a key intermediate in the production of nylon.

Isomerization: Can be converted to cis,cis-Muconic Acid-d4 under specific conditions.

Polymerization: Used in the synthesis of unsaturated polyesters.

Common Reagents and Conditions:

Hydrogenation: Typically involves the use of a platinum or palladium catalyst under hydrogen gas at elevated temperatures and pressures.

Isomerization: Often requires the presence of iodine or other catalysts and is conducted under reflux conditions.

Polymerization: Enzyme catalysis is used to produce biobased unsaturated polyesters from muconic acid derivatives.

Major Products:

Adipic Acid: From hydrogenation.

cis,cis-Muconic Acid-d4: From isomerization.

Unsaturated Polyesters: From polymerization.

Wissenschaftliche Forschungsanwendungen

Chemistry: trans,trans-Muconic Acid-d4 is used as a precursor in the synthesis of various polymers and resins. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability and reactivity .

Biology: In biological studies, this compound serves as a biomarker for benzene exposure. It is detected in urine samples to assess the extent of exposure and potential health risks .

Medicine: While not directly used in medical treatments, this compound’s role as a biomarker helps in epidemiological studies to understand the impact of benzene exposure on human health .

Industry: In the industrial sector, this compound is used in the production of bio-based polymers and plastics. Its ability to undergo polymerization makes it valuable in creating sustainable materials .

Wirkmechanismus

The primary mechanism of action for trans,trans-Muconic Acid-d4 is its role as a biomarker for benzene exposure. When benzene is metabolized in the body, it forms trans,trans-Muconic Acid, which is then excreted in the urine. The deuterium-labeled version allows for more accurate tracking and quantification in studies .

Vergleich Mit ähnlichen Verbindungen

- cis,cis-Muconic Acid-d4

- cis,trans-Muconic Acid-d4

- Adipic Acid-d4

Comparison: trans,trans-Muconic Acid-d4 is unique due to its specific geometric configuration and deuterium labeling. This makes it particularly useful in studies requiring precise tracking and analysis. Compared to its cis,cis and cis,trans isomers, this compound has distinct reactivity and stability properties .

Conclusion

This compound is a versatile compound with significant applications in scientific research, particularly as a biomarker for benzene exposure. Its unique properties and ability to undergo various chemical reactions make it valuable in the fields of chemistry, biology, medicine, and industry.

Eigenschaften

Molekularformel |

C6H6O4 |

|---|---|

Molekulargewicht |

146.13 g/mol |

IUPAC-Name |

(2E,4E)-2,3,4,5-tetradeuteriohexa-2,4-dienedioic acid |

InChI |

InChI=1S/C6H6O4/c7-5(8)3-1-2-4-6(9)10/h1-4H,(H,7,8)(H,9,10)/b3-1+,4-2+/i1D,2D,3D,4D |

InChI-Schlüssel |

TXXHDPDFNKHHGW-NFCKNUJASA-N |

Isomerische SMILES |

[2H]/C(=C(\C(=O)O)/[2H])/C(=C(/C(=O)O)\[2H])/[2H] |

Kanonische SMILES |

C(=CC(=O)O)C=CC(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-acetamido-3,3-dimethylbutanoyl)-N-[[2-(4-aminobutoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12302284.png)

![6-[(2Z)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide;chloride](/img/structure/B12302288.png)